
ent-Cinacalcet Hydrochloride
Overview
Description
ent-Cinacalcet Hydrochloride: is an enantiomer of Cinacalcet Hydrochloride, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism and parathyroid carcinoma. This compound functions by increasing the sensitivity of calcium-sensing receptors to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone .
Preparation Methods
The synthesis of ent-Cinacalcet Hydrochloride involves several key steps:
Amide Formation Followed by Reduction: This method involves the formation of an amide from an acid, followed by its reduction to yield the desired product.
Reductive Amination: This process involves the reaction of an aldehyde with an amine, followed by the reduction of the resulting imine.
Nucleophilic Substitution: This method involves the substitution of a suitable partner carrying a leaving group with the enantiopure amine.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. For instance, controlling the agitation speed during the reaction can significantly impact the reaction kinetics and the formation of impurities .
Chemical Reactions Analysis
ent-Cinacalcet Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium(II) acetate and tri-o-tolylphosphine in acetonitrile for metal-catalyzed cross-coupling reactions . Major products formed from these reactions include various intermediates that can be further processed to yield the final product.
Scientific Research Applications
Clinical Applications
-
Secondary Hyperparathyroidism in CKD
- Cinacalcet is FDA-approved for treating secondary hyperparathyroidism in patients with end-stage renal disease (ESRD) on dialysis. Clinical studies have shown that cinacalcet significantly lowers serum PTH levels while maintaining normal calcium and phosphorus levels, thereby reducing the risk of bone disease and cardiovascular complications associated with CKD .
- A pivotal Phase 3 trial demonstrated that a higher proportion of patients treated with cinacalcet achieved target PTH levels compared to those receiving standard therapy (36-48% vs. 4-7%) .
- Primary Hyperparathyroidism
- Calciphylaxis
Case Study 1: Efficacy in Dialysis Patients
A 65-year-old male patient on long-term dialysis developed persistent secondary hyperparathyroidism despite conventional treatments. Following the introduction of cinacalcet into his regimen, significant reductions in serum PTH levels were observed, leading to improved clinical outcomes and quality of life .
Case Study 2: Comparison with Total Parathyroidectomy
In a randomized trial involving 65 peritoneal dialysis patients, cinacalcet was compared to total parathyroidectomy for managing advanced secondary hyperparathyroidism. Both treatments effectively addressed biochemical abnormalities; however, cinacalcet was associated with fewer hospitalizations due to hypercalcemia compared to surgery, suggesting it may be a viable alternative to surgical intervention .
Summary of Findings
The following table summarizes key findings from various studies regarding the efficacy and safety profile of ent-Cinacalcet Hydrochloride:
Study Type | Patient Population | Key Findings |
---|---|---|
Phase 3 Trials | >1,100 patients on dialysis | Significant reduction in PTH levels; higher achievement of target PTH levels |
Randomized Clinical Trials | Patients with primary hyperparathyroidism | Effective in controlling hypercalcemia without surgery |
Off-label Use | Patients with calciphylaxis | Reduced serum calcium and improved clinical outcomes |
Comparative Study | Dialysis patients (cinacalcet vs total parathyroidectomy) | Comparable biochemical control; fewer hospitalizations with cinacalcet |
Mechanism of Action
The mechanism of action of ent-Cinacalcet Hydrochloride involves increasing the sensitivity of calcium-sensing receptors to extracellular calcium ions. This results in the inhibition of parathyroid hormone secretion, leading to a decrease in serum calcium levels . The molecular targets involved in this process include the calcium-sensing receptors on parathyroid cells .
Comparison with Similar Compounds
ent-Cinacalcet Hydrochloride is unique among calcimimetic agents due to its enantiomeric purity and specific mechanism of action. Similar compounds include:
Cinacalcet Hydrochloride: The racemic mixture of the compound, which has similar but less specific effects.
Etelcalcetide: Another calcimimetic agent used in the treatment of secondary hyperparathyroidism.
R-568: A precursor compound used in the development of calcimimetic agents.
In comparison, this compound offers improved efficacy and reduced side effects due to its enantiomeric purity .
Biological Activity
ent-Cinacalcet Hydrochloride is a potent calcimimetic agent primarily used in the management of secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease (CKD) and other related conditions. Its biological activity is centered around its interaction with calcium-sensing receptors (CaSR) located on the parathyroid glands, which plays a crucial role in regulating parathyroid hormone (PTH) secretion.
Target and Mode of Action
This compound selectively binds to CaSR, enhancing its sensitivity to extracellular calcium levels. This binding mimics the action of calcium ions, leading to decreased secretion of PTH even in conditions where serum calcium levels are low. The mechanism involves the activation of intracellular signaling pathways that inhibit PTH gene transcription and parathyroid cell proliferation .
Pharmacokinetics
The pharmacokinetic profile of ent-Cinacalcet indicates that peak plasma concentrations are typically reached within 2 to 6 hours following oral administration. The compound exhibits high bioavailability, particularly when taken with food, which can enhance its absorption and efficacy.
Biochemical Effects
Regulation of Serum Calcium and PTH Levels
This compound has been shown to effectively reduce serum calcium and PTH levels. Clinical studies demonstrate that a significant proportion of patients treated with ent-Cinacalcet achieve target reductions in PTH levels, with reductions observed in both adult and pediatric populations .
Efficacy in Pediatric Patients
A comprehensive review of clinical trials involving pediatric patients indicated that ent-Cinacalcet led to significant reductions in PTH levels, with a notable percentage achieving target levels within recommended ranges. In one study, 57.1% of subjects experienced a ≥30% reduction in PTH levels after treatment .
Long-term Treatment Outcomes
Longitudinal studies have shown that ent-Cinacalcet maintains long-term normocalcemia in patients with primary hyperparathyroidism. In a multicenter randomized controlled trial, 73% of patients treated with ent-Cinacalcet achieved normocalcemia compared to only 5% in the placebo group .
Data Summary Table
Adverse Effects and Drug Interactions
While generally well-tolerated, ent-Cinacalcet can cause gastrointestinal side effects such as nausea and vomiting. It is also important to monitor for potential drug-drug interactions due to its metabolism by cytochrome P450 enzymes, particularly CYP2D6 . Adjustments may be necessary when used alongside other medications.
Properties
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675768 | |
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694495-47-1 | |
Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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